
1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one, also known as 4-chloro-N-(4-hydroxyphenyl)piperidine-1-carboxamide or 4-chloro-N-(4-hydroxyphenyl)piperidine-1-carboxylic acid amide, is an organic compound that has been studied extensively due to its potential applications in scientific research. This compound is a member of the piperidine family and is a chiral molecule with two enantiomers, (R)- and (S)-4-chloro-N-(4-hydroxyphenyl)piperidine-1-carboxamide. This compound has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic activities.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one(4-hydroxyphenyl)piperidine-1-carboxamide is not fully understood. However, it is believed that this compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In addition, this compound may also act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Leukotrienes are compounds that are involved in the inflammatory response and are associated with a variety of diseases, such as asthma and allergies.
Biochemical and Physiological Effects
This compound(4-hydroxyphenyl)piperidine-1-carboxamide has been found to possess a variety of biochemical and physiological effects. This compound has been found to possess antimicrobial, anti-inflammatory, and analgesic activities. In addition, this compound has been found to possess anti-cancer activity and to inhibit the growth of certain types of cancer cells. Furthermore, this compound has been found to possess insecticidal activity and to inhibit the growth of certain types of insects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one(4-hydroxyphenyl)piperidine-1-carboxamide in laboratory experiments has several advantages. This compound is relatively inexpensive, easy to obtain, and has a wide range of biological activities, making it a useful tool for scientific research. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations associated with the use of this compound in laboratory experiments. This compound is a chiral molecule and the two enantiomers possess different biological activities, making it difficult to predict the exact biological effects of this compound. In addition, this compound is not water-soluble and must be dissolved in organic solvents before it can be used in laboratory experiments.
Zukünftige Richtungen
In the future, 1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one(4-hydroxyphenyl)piperidine-1-carboxamide could be used to develop new drugs and therapies for a variety of diseases. This compound could also be used to develop new insecticides and pesticides. Additionally, this compound could be used to explore the mechanism of action of various enzymes and to develop new inhibitors of these enzymes. Finally, this compound could be used to study the effects of chirality on biological activity and to develop new
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one(4-hydroxyphenyl)piperidine-1-carboxamide has been studied extensively for its potential applications in scientific research. This compound has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic activities. In addition, this compound has been investigated for its potential use as an anti-cancer agent and for its ability to inhibit the growth of various types of cancer cells. Furthermore, this compound has been studied for its potential use as an insecticide and for its ability to inhibit the growth of certain types of insects.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-11-3-1-10(2-4-11)13(17)9-15-7-5-12(16)6-8-15/h1-4,12,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILDGKMTIVEIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)
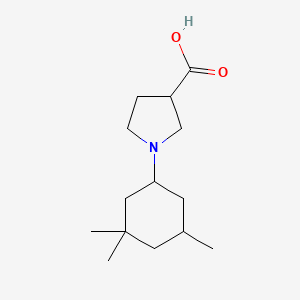
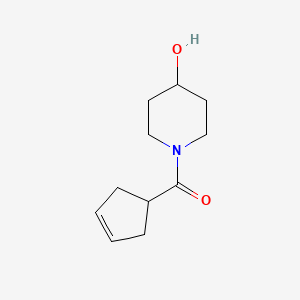
![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)
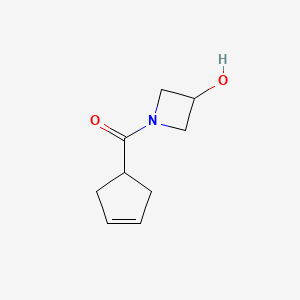
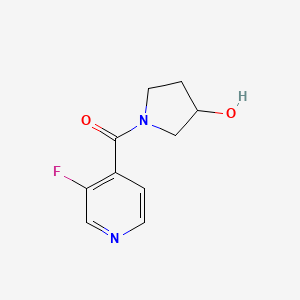
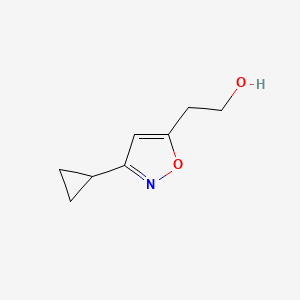



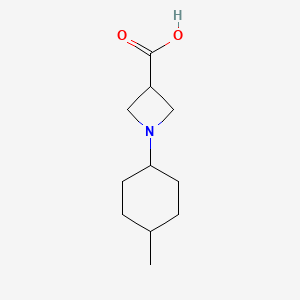
![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)
